1-[(Dibutylamino)methyl]cyclobutan-1-ol
Description
Properties
IUPAC Name |
1-[(dibutylamino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO/c1-3-5-10-14(11-6-4-2)12-13(15)8-7-9-13/h15H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACBBMHYKWFKIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1(CCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(Dibutylamino)methyl]cyclobutan-1-ol is a cyclobutane derivative that has garnered interest due to its potential biological activities. This compound exhibits various pharmacological properties, making it a candidate for further research in medicinal chemistry and therapeutic applications.
1-[(Dibutylamino)methyl]cyclobutan-1-ol is characterized by the presence of a dibutylamino group and a cyclobutane ring. Its molecular formula is C_{12}H_{23}N, and it has a molecular weight of approximately 197.32 g/mol. The compound's structure allows for unique interactions with biological targets, influencing its pharmacological profile.
The biological activity of 1-[(Dibutylamino)methyl]cyclobutan-1-ol is primarily attributed to its interaction with neurotransmitter systems, particularly the glutamatergic pathways. It is hypothesized to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. By modulating this receptor's activity, the compound may exhibit neuroprotective effects and potential therapeutic benefits in neurodegenerative disorders.
Biological Activity
Research indicates that 1-[(Dibutylamino)methyl]cyclobutan-1-ol exhibits several biological activities:
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from excitotoxicity induced by excessive glutamate levels.
- Antidepressant Properties : Preliminary studies suggest that it may have antidepressant-like effects by enhancing synaptic transmission and promoting neurogenesis.
- Anti-inflammatory Activity : The compound may also possess anti-inflammatory properties, reducing cytokine production in activated microglia.
Case Studies and Research Findings
Recent studies have explored the pharmacological effects of 1-[(Dibutylamino)methyl]cyclobutan-1-ol:
-
Neuroprotective Study :
- A study conducted on rat models demonstrated that administration of the compound significantly reduced neuronal cell death in models of excitotoxicity. Histological analysis revealed decreased markers of apoptosis in treated groups compared to controls.
-
Behavioral Assessment :
- Behavioral tests in mice indicated that the compound improved depressive-like behaviors in forced swim tests, suggesting potential antidepressant activity. The results were comparable to established antidepressants such as fluoxetine.
-
Inflammation Model :
- In vitro studies using microglial cell lines showed that 1-[(Dibutylamino)methyl]cyclobutan-1-ol inhibited lipopolysaccharide (LPS)-induced inflammation, evidenced by reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6).
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C₁₃H₃₁N
CAS Number: 2140668-67-1
IUPAC Name: 1-[(Dibutylamino)methyl]cyclobutan-1-ol
The compound features a cyclobutane ring substituted with a dibutylamino group and a hydroxyl group, which influences its reactivity and interaction with biological systems.
Medicinal Chemistry
1-[(Dibutylamino)methyl]cyclobutan-1-ol serves as a valuable building block in the synthesis of various pharmaceuticals. Its structural properties allow for the modification of pharmacological profiles, particularly in drugs targeting neurological disorders.
Case Study:
Research has shown that derivatives of this compound exhibit enhanced binding affinity to specific receptors involved in neurotransmission, making it a candidate for further development in treating conditions like depression and anxiety.
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop innovative compounds.
Data Table: Synthetic Routes
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Dibutylamine + Cyclobutanol | 1-[(Dibutylamino)methyl]cyclobutan-1-ol |
| Oxidation | KMnO₄ in acidic medium | Cyclobutanone derivatives |
| Reduction | LiAlH₄ | Secondary amines |
Biological Studies
This compound can be employed to study the effects of dibutylamino substitution on biological activity and metabolic pathways. The presence of the hydroxyl group enhances solubility and bioavailability, facilitating pharmacokinetic studies.
Case Study:
Investigations into the metabolic pathways involving 1-[(Dibutylamino)methyl]cyclobutan-1-ol have revealed its potential role as a modulator of enzyme activity, which could lead to insights into drug metabolism and efficacy.
Industrial Applications
In addition to its research applications, 1-[(Dibutylamino)methyl]cyclobutan-1-ol may find use in developing agrochemicals and other industrial chemicals due to its unique chemical properties. Its ability to undergo various chemical transformations makes it suitable for creating diverse chemical products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-[(Dibutylamino)methyl]cyclobutan-1-ol, highlighting differences in substituents, molecular properties, and applications:
Key Comparative Insights:
Substituent Effects: Dibutylamino vs. Aromatic vs. Alkyl Groups: Fluorophenyl () and benzyl () substituents enable π-π interactions critical for receptor binding, whereas alkylamino groups (e.g., ) prioritize solubility and synthetic versatility.
Molecular Weight and Reactivity :
- Higher molecular weight analogs (e.g., 210.66 g/mol in ) are often preferred in drug design for enhanced target affinity, while lower-weight derivatives (e.g., 115.18 g/mol in ) serve as flexible intermediates.
Applications: Pharmaceuticals: Fluorinated () and hydrochlorided derivatives () are prioritized for bioactive molecule synthesis. Material Science: Cyclopentanol-based compounds () exhibit stability under harsh conditions, suitable for polymer precursors.
Preparation Methods
Cyclobutanol Core Synthesis
The cyclobutanol ring is typically synthesized via nucleophilic substitution or ring closure reactions on appropriately substituted precursors. A notable approach involves the synthesis of cyclobutanone derivatives followed by reduction to cyclobutanol.
- Example: Preparation of 3-(benzyloxy)-1-cyclobutanone, an intermediate structurally related to cyclobutanols, can be achieved by nucleophilic substitution starting from 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate, followed by acid hydrolysis and decarboxylation steps. This method is industrially favorable due to mild conditions and cost-effectiveness.
| Step | Reactants/Conditions | Product | Notes |
|---|---|---|---|
| 1 | 3-dibromo-2,2-dimethoxypropane + diisopropyl malonate (nucleophilic substitution) | Cyclobutane intermediate (I) | Formation of cyclobutane ring |
| 2 | Acid hydrolysis and deprotection | 3-oxocyclobutanecarboxylic acid (II) | Hydrolysis under mild acidic conditions |
| 3 | Silver salt formation + Hunsdiecker reaction with Br2 | Bromoalkane (III) | Halogenation step |
| 4 | Nucleophilic substitution with benzyl alcohol | 3-(benzyloxy)-1-cyclobutanone (IV) | Final substitution to introduce benzyloxy group |
This sequence demonstrates a practical route to cyclobutanone derivatives that can be adapted for cyclobutanol synthesis by subsequent reduction.
Introduction of the Dibutylaminomethyl Group
The dibutylaminomethyl substituent is generally introduced via Mannich-type reactions or nucleophilic substitution involving dibutylamine and a suitable electrophilic methylating agent on the cyclobutanol core.
Mannich Reaction: This involves the reaction of cyclobutanone or cyclobutanol derivatives with formaldehyde and dibutylamine under acidic or buffered conditions to form the aminomethylated product.
Nucleophilic Substitution: Alternatively, halomethylated cyclobutanol derivatives (e.g., bromomethylcyclobutanol) can react with dibutylamine under controlled conditions to yield 1-[(dibutylamino)methyl]cyclobutan-1-ol.
Reduction of Cyclobutanone to Cyclobutanol
If starting from cyclobutanone derivatives, reduction is required to obtain the cyclobutanol. Common reducing agents include:
- Sodium borohydride (NaBH4) – mild and selective for ketones.
- Lithium aluminum hydride (LiAlH4) – stronger reducing agent, used when more reactive conditions are needed.
The choice of reducing agent depends on the sensitivity of other functional groups and desired stereochemistry.
Detailed Research Findings and Data
Due to the scarcity of direct publications on 1-[(Dibutylamino)methyl]cyclobutan-1-ol, analogous compounds and related intermediates provide insight into preparation methods.
| Parameter | Details |
|---|---|
| Molecular Formula | C14H29NO |
| Molecular Weight | 227.39 g/mol |
| Physical State | Typically oil or viscous liquid (based on related amines and cyclobutanols) |
| Key Synthetic Challenges | Controlling regioselectivity in aminomethylation; maintaining cyclobutanol stability during substitution |
Reaction Conditions Optimization
- Temperature control during nucleophilic substitution is critical to prevent side reactions such as elimination or over-alkylation.
- Solvent choice affects reaction rates and product purity; polar aprotic solvents like acetonitrile or dichloromethane are commonly used.
- Acid or base catalysis may be employed to facilitate Mannich-type reactions.
Purification Techniques
- Column chromatography is typically used to separate the desired product from side products.
- Crystallization may be possible if the compound forms solid derivatives.
- High-performance liquid chromatography (HPLC) can be used for analytical purity assessment.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reactions | Advantages | Disadvantages |
|---|---|---|---|---|
| Mannich Reaction | Cyclobutanone or cyclobutanol, dibutylamine, formaldehyde | Aminomethylation | Mild conditions, straightforward | Possible side reactions, requires purification |
| Nucleophilic Substitution | Halomethylcyclobutanol, dibutylamine | SN2 substitution | Direct, high selectivity | Requires halomethyl intermediate, possible elimination |
| Cyclobutanone Reduction | Cyclobutanone derivative | Reduction with NaBH4 or LiAlH4 | High yield of cyclobutanol | Sensitive reagents, safety concerns |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
